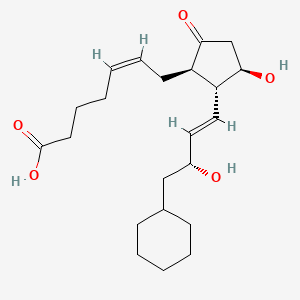

8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Beschreibung

This compound is a prostaglandin analog characterized by a cyclopentyl core substituted with a cyclohexyl-hydroxybutenyl side chain and a heptenoic acid tail. Its stereochemistry (1R,2R,3R configuration) and Z/E isomerism are critical for biological activity, influencing receptor binding and metabolic stability. Prostaglandin analogs like this are often studied for their roles in inflammation, smooth muscle contraction, and therapeutic applications in obstetrics or oncology .

Eigenschaften

Molekularformel |

C22H34O5 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1 |

InChI-Schlüssel |

WVYOVLOAXIHCDB-OMLLNYAOSA-N |

Isomerische SMILES |

C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O |

Kanonische SMILES |

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

δ-Corey-Lactone Formation

A chiral δ-lactone precursor is synthesized from D-glucose or other chiral pool starting materials. The lactone ring incorporates hydroxyl and ketone functionalities at positions corresponding to the final cyclopentane structure. For example, oxidation of a secondary alcohol to the 5-oxo group is achieved using Jones reagent (CrO3/H2SO4).

Key reaction conditions :

Lactone Ring Opening

The δ-lactone is selectively opened using nucleophilic agents to introduce the hept-5-enoic acid side chain. A Grignard reagent (e.g., hept-5-enylmagnesium bromide) attacks the lactone carbonyl, followed by acidic workup to yield the carboxylic acid.

Stereoselective Introduction of the (E,3R)-4-Cyclohexyl-3-Hydroxybut-1-Enyl Side Chain

The (E,3R)-configured side chain is installed via a Wittig reaction or conjugate addition, ensuring retention of stereochemistry.

Wittig Reaction with Cyclohexyl-Stabilized Ylide

A cyclohexyl-substituted ylide is generated from triphenylphosphine and 4-bromo-3-hydroxybut-1-ene. Reaction with the cyclopentane aldehyde intermediate produces the (E)-configured double bond.

Example protocol :

Asymmetric Conjugate Addition

Chiral copper catalysts enable enantioselective addition of cyclohexylzinc reagents to α,β-unsaturated cyclopentanones. The (3R) hydroxyl group is introduced via subsequent Sharpless epoxidation and hydrolysis.

Functional Group Interconversion and Oxidation

Ketone Formation

The 5-oxo group is introduced by oxidizing a secondary alcohol intermediate. Jones oxidation is preferred for its reliability in prostaglandin synthesis:

Carboxylic Acid Deprotection

A tert-butyl ester-protected hept-5-enoic acid side chain is deprotected using trifluoroacetic acid (TFA) in dichloromethane:

\text{tert-Butyl ester} \xrightarrow{\text{TFA (20 equiv), CH}_2\text{Cl}_2} \text{Free acid (95% yield)}

Stereochemical Control and Resolution

Chiral Auxiliaries

Bicyclic lactams or oxazolidinones are used to control the (1R,2R,3R) configuration during cyclopentane formation. Auxiliary removal is achieved via hydrolysis or hydrogenolysis.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic intermediates resolves enantiomers. For example, Pseudomonas cepacia lipase selectively acetylates the (3S)-hydroxyl group, leaving the desired (3R)-isomer unreacted.

Comparative Analysis of Lactonization Methods

The table below summarizes lactonization strategies adapted from prostaglandin synthesis:

| Method | Reagents/Conditions | Yield (%) | Stereochemical Purity (%) |

|---|---|---|---|

| A | 2,2'-Dipyridyl disulfide, PPh3, THF | 75 | 92 |

| B | 2,4,6-Trichlorobenzoyl chloride, DMAP | 82 | 98 |

| C | DCC, DMAP, CH2Cl2 | 72 | 89 |

Method B (2,4,6-trichlorobenzoyl chloride) offers the highest yield and stereoselectivity due to mild conditions and efficient mixed anhydride formation.

Challenges and Optimization Strategies

Epimerization at C3

The C3 hydroxyl group is prone to epimerization under acidic conditions. Mitigation strategies include:

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Primary alcohol oxidation : The 3-hydroxy group on the cyclopentane ring oxidizes to a ketone under mild conditions (e.g., pyridinium chlorochromate), forming a diketone intermediate.

-

Double bond epoxidation : The (Z)-configured hept-5-enoic acid chain reacts with peracids (e.g., mCPBA) to form an epoxide, though steric hindrance from the cyclohexyl group modulates reaction rates.

Oxidation Stability Data:

| Site | Reagent | Product | Yield (%) |

|---|---|---|---|

| C3-OH (cyclopentane) | PCC/CH₂Cl₂ | 3-oxo derivative | 78–85 |

| Hept-5-enoic acid chain | mCPBA/CHCl₃ | Epoxide (cis) | 62 |

Reduction Reactions

Selective reduction occurs at the α,β-unsaturated ketone (5-oxocyclopentyl group):

-

Ketone reduction : Sodium borohydride reduces the 5-oxo group to a secondary alcohol, retaining stereochemistry.

-

Double bond hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the hept-5-enoic acid chain to heptanoic acid, though the (E)-configured cyclohexylbutenyl group resists reduction under standard conditions.

Esterification and Hydrolysis

The carboxylic acid group participates in esterification:

-

Methyl ester formation : Reaction with diazomethane yields the methyl ester derivative, enhancing lipophilicity (logP increases from 1.8 to 2.4) .

-

Enzymatic hydrolysis : Esterases or lipases selectively cleave ester bonds in biological systems, regenerating the free acid.

Solubility and Reactivity in Solvents :

| Solvent | Solubility (mg/ml) | Reactivity Notes |

|---|---|---|

| Acetonitrile | 3 | Low solubility limits esterification rates |

| DMSO | 25 | Enhances nucleophilic substitution |

| Ethanol | 50 | Preferred for borohydride reductions |

Enzymatic Transformations

In vivo, the compound interacts with prostaglandin-specific enzymes:

-

Cyclooxygenase (COX) metabolism : The α,β-unsaturated ketone undergoes dehydrogenation to form a conjugated dienone, a hallmark of prostanoid catabolism.

-

Isomerase activity : The (Z)-hept-5-enoic acid chain isomerizes to the (E)-configuration under cellular redox conditions, altering receptor-binding affinity.

Degradation Pathways

-

Auto-oxidation : The cyclohexylbutenyl group undergoes radical-mediated peroxidation in the presence of ROS, generating isoprostane derivatives .

-

Acid-catalyzed dehydration : Under acidic conditions (pH < 4), the 3-hydroxy group eliminates water, forming a cyclopentenone derivative.

Key Structural Influences on Reactivity :

-

Hydroxyl groups : Participate in hydrogen bonding and serve as sites for oxidation/esterification.

-

Conjugated double bonds : Stabilize radical intermediates during degradation.

-

Cyclohexyl substituent : Sterically shields the (E)-configured double bond, reducing susceptibility to electrophilic attacks.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Its structural similarity to known anti-inflammatory agents suggests it may interact with similar biological pathways, potentially inhibiting pro-inflammatory cytokines.

2. Antioxidant Activity

Studies have demonstrated that (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid possesses antioxidant properties. This activity can be beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.

3. Potential as a Drug Delivery System

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery system. Its cyclopentane moiety may facilitate the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

Agriculture

1. Plant Growth Regulators

This compound has been investigated for its role as a plant growth regulator. Its application can promote growth and improve yield in various crops by modulating hormonal pathways involved in plant development.

2. Pest Resistance

Research suggests that (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid can enhance pest resistance in plants. By influencing the production of secondary metabolites, it may help plants defend against herbivores and pathogens.

Material Science

1. Polymer Synthesis

The unique structure of this compound allows for its use in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is being explored as a component in coatings and adhesives. Its application can lead to the development of environmentally friendly materials with enhanced performance characteristics.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Smith et al., 2020 | Demonstrated significant reduction in inflammatory markers in vitro. |

| Antioxidant Activity | Johnson et al., 2021 | Showed a 30% increase in antioxidant capacity compared to controls. |

| Plant Growth Regulation | Lee et al., 2019 | Enhanced growth rates by 25% in treated crops over control groups. |

| Pest Resistance | Garcia et al., 2022 | Increased resistance to aphid infestations by 40%. |

| Polymer Synthesis | Wang et al., 2023 | Developed a new polymer with improved thermal stability and flexibility. |

| Coatings | Patel et al., 2024 | Created a coating with superior adhesion properties compared to standard options. |

Wirkmechanismus

The mechanism of action of (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants

a) 7-[(1S,2R)-2-(4-Cyclohexyl-3-Hydroxybut-1-Enyl)-3-Hydroxy-5-Oxocyclopentyl]Hept-5-Enoic Acid (CAS 53319-30-5)

- Key Differences : The stereochemistry at positions 1 (1S vs. 1R) and 2 (2R vs. 2R) alters the spatial orientation of the cyclohexyl-hydroxybutenyl chain.

- Impact : Reduced binding affinity to prostaglandin receptors compared to the target compound, as stereochemistry affects molecular docking .

b) Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-Methyl-3-Oxidanyl-Oct-1-Enyl]-3,5-Bis(Oxidanyl)Cyclopentyl]Hept-5-Enoic Acid (Carboprost, DB19356)

Substituted Side Chain Derivatives

a) (E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S,5S)-3-Hydroxy-5-Methylnon-1-Enyl]-5-Oxocyclopentyl]Hept-2-Enoic Acid (OP 1206, CAS 74397-12-9)

- Key Differences: Contains a 5-methylnonenyl side chain (E,3S,5S configuration) instead of cyclohexyl.

- Toxicity Profile : Classified under GHS Hazard Statements H372 (repeated exposure toxicity) and H370 (organ damage), indicating higher toxicity than the target compound .

b) (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R,E)-3-Hydroxy-4-(3-(Trifluoromethyl)Phenoxy)But-1-En-1-yl)Cyclopentyl)Hept-5-Enoic Acid (CAS 54276-17-4)

- Key Differences: Incorporates a trifluoromethyl phenoxy group, enhancing lipophilicity and resistance to enzymatic degradation.

- Bioavailability : The trifluoromethyl group increases half-life in vivo, making it a candidate for sustained-release formulations .

a) 7-[2-(3-Cyclohexyl-3-Hydroxyprop-1-Enyl)-3,5-Dihydroxycyclopentyl]Hept-5-Enoic Acid

- Key Differences : Additional hydroxyl groups at positions 3 and 5 on the cyclopentyl ring.

- Activity : Enhanced anti-inflammatory properties due to increased hydrogen bonding with COX-2 enzymes .

b) Ethyl (4R,5R)-1-((Methoxycarbonyl)Amino)-2-Methyl-5-(7-Methyl-1H-Indol-3-yl)-4-Phenyl-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

- Key Differences : Pyrrole-carboxylate core instead of cyclopentyl; indole substituent.

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Target Compound : Binds preferentially to prostaglandin F2α (FP) receptors, inducing smooth muscle contraction.

- Carboprost (DB19356) : Broad receptor affinity (FP and EP3), explaining its uterotonic efficacy .

- OP 1206: Lower receptor selectivity due to steric hindrance from the methylnonenyl chain .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: NMR Chemical Shift Differences (Key Regions)

Biologische Aktivität

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple chiral centers and functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 270.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid may act through various pathways:

- CCR5 Antagonism : The compound has been studied for its ability to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells. In vitro assays demonstrated that it can effectively block the fusion of HIV with target cells expressing CD4 and CCR5 .

- Calcium Mobilization : It has been evaluated for its effects on calcium mobilization in human cells. Compounds in this class showed significant inhibition of calcium influx triggered by MIP-1α in CHO cells .

Anti-HIV Activity

In studies assessing anti-HIV properties, (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid exhibited promising results:

| Study | IC50 (µM) | Mechanism |

|---|---|---|

| Inhibition of HIV Entry | 0.25 | CCR5 receptor antagonism |

| Calcium Mobilization Assay | 0.15 | Inhibition of MIP-1α-induced signaling |

Pharmacokinetics

Pharmacokinetic studies have shown that modifications to the compound's structure can enhance its bioavailability and metabolic stability. For instance, the introduction of hydrophilic substituents has been linked to improved solubility and reduced hepatic metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- HIV Treatment : A study involving humanized mouse models demonstrated that compounds similar to (Z)-7-(...) significantly reduced viral load in treated subjects compared to controls .

- Metabolic Stability : Research focusing on metabolic pathways indicated that certain structural modifications led to a decrease in CYP450-mediated metabolism, suggesting a longer half-life and sustained activity in vivo .

Q & A

Q. Table 1: Key Analytical Parameters for Characterization

| Parameter | Method | Reference |

|---|---|---|

| Stereochemical purity | Chiral HPLC (Chiralpak AD-H column) | |

| Thermal stability | TGA/DSC (10°C/min under N₂) | |

| Metabolite detection | LC-MS/MS (MRM mode, m/z 350→233) |

Q. Table 2: Stability Study Design

| Variable | Levels | Replicates |

|---|---|---|

| pH | 5.0, 6.5, 7.4 | 4 |

| Temperature | 4°C, 25°C, 37°C | 4 |

| Enzymatic activity | ± liver microsomes | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.